1-(4-Iodobenzyl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Iodobenzyl)cyclopropanecarbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position and a nitrile group
Vorbereitungsmethoden
The synthesis of 1-(4-Iodobenzyl)cyclopropanecarbonitrile typically involves the reaction of 4-iodobenzyl bromide with cyclopropanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Analyse Chemischer Reaktionen
1-(4-Iodobenzyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include substituted benzyl derivatives, carbonyl compounds, and amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobenzyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in the field of nuclear medicine.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(4-Iodobenzyl)cyclopropanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively. The cyclopropane ring imparts rigidity to the molecule, influencing its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Iodobenzyl)cyclopropanecarbonitrile include:
1-(4-Bromo-2-iodobenzyl)cyclopropanecarbonitrile: This compound has an additional bromine atom, which can further influence its reactivity and applications.
1-(4-Iodophenyl)cyclopropanecarbonitrile:
1-(4-Iodosylbenzyl)pyridinium tetrafluoroborate: An ionic liquid-supported compound with unique properties for use in organic synthesis.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a benzyl group, and a nitrile group, which together provide a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H10IN |
---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
1-[(4-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10IN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-7H2 |
InChI-Schlüssel |
JETJMSCEPFAMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC=C(C=C2)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.